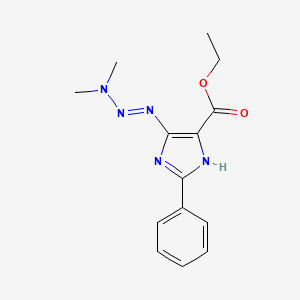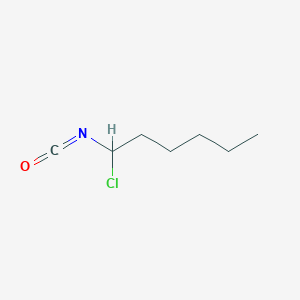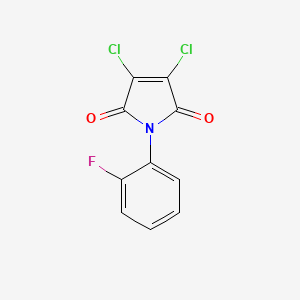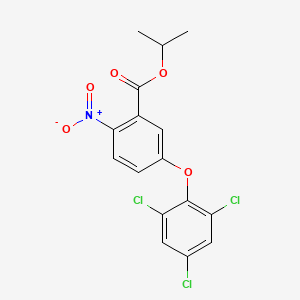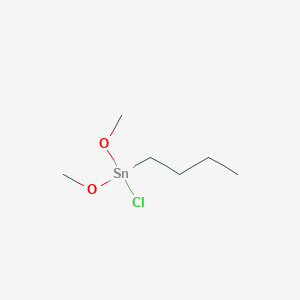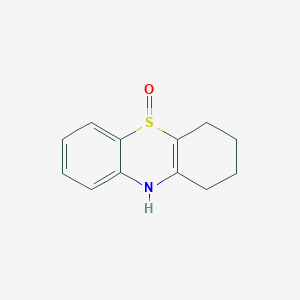![molecular formula C10H12O2 B14661904 Spiro[4.5]dec-6-ene-1,8-dione CAS No. 40050-16-6](/img/structure/B14661904.png)
Spiro[4.5]dec-6-ene-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4.5]dec-6-ene-1,8-dione is an organic compound with the molecular formula C10H12O2. It belongs to the class of spiro compounds, which are characterized by having two or more rings sharing a single common atom. This compound is notable for its unique spiro structure, which imparts distinct chemical and physical properties .
準備方法
Synthetic Routes and Reaction Conditions
Spiro[4.5]dec-6-ene-1,8-dione can be synthesized through various methods. One common approach involves the dienone-phenol rearrangement. For instance, the rearrangement of 6-hydroxybicyclo[4.4.0]deca-1,4-dien-3-one catalyzed by boron trifluoride-ether complex yields this compound . The reaction conditions typically involve the use of a solvent such as ether and a catalyst like boron trifluoride.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis apply. Industrial production would likely involve optimizing reaction conditions for yield and purity, using scalable processes such as continuous flow synthesis.
化学反応の分析
Types of Reactions
Spiro[4.5]dec-6-ene-1,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiro structure and the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce spiro[4.5]dec-6-ene-1,8-diol.
科学的研究の応用
Spiro[4.5]dec-6-ene-1,8-dione has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into this compound includes its potential use in drug development, especially for its possible bioactive properties.
Industry: The compound is explored for its applications in materials science, including the development of novel polymers and advanced materials.
作用機序
The mechanism by which spiro[4.5]dec-6-ene-1,8-dione exerts its effects is largely dependent on its interaction with molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, focusing on its role in modulating enzyme activity and cellular processes .
類似化合物との比較
Similar Compounds
- Spiro[4.5]dec-7-ene-6,9-dione
- Spiro[4.5]dec-6-en-8-one
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Uniqueness
Spiro[4.5]dec-6-ene-1,8-dione is unique due to its specific spiro structure and the presence of two ketone groups at positions 1 and 8. This configuration imparts distinct reactivity and stability compared to other spiro compounds.
特性
CAS番号 |
40050-16-6 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
spiro[4.5]dec-9-ene-4,8-dione |
InChI |
InChI=1S/C10H12O2/c11-8-3-6-10(7-4-8)5-1-2-9(10)12/h3,6H,1-2,4-5,7H2 |
InChIキー |
JYIPQAMDKPKECW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2(C1)CCC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


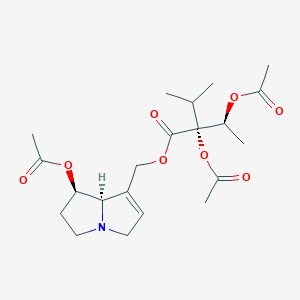
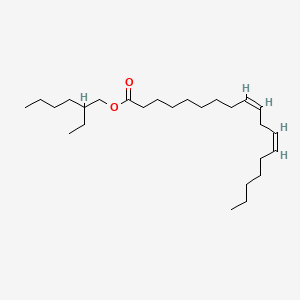
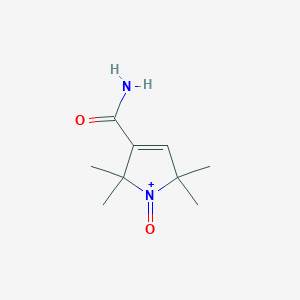
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
